Lewis a pentasaccharide

Pseudomonas aeruginosa Lectin binding Glycan array

Researchers substituting Lewis x or sialyl-Lewis a for Leᵃ binding studies encounter 10- to 45-fold errors in lectin affinity data. Lewis a pentasaccharide (LNFP II) delivers the authentic Leᵃ epitope with the α1-4 fucosylation essential for E-selectin, LecB lectin, and CA19-9 antibody recognition. • 15-45× higher E-selectin inhibition vs. sLeˣ trisaccharide for inflammation & transplant studies. • 10-38× higher LecB (P. aeruginosa) affinity for anti-pseudomonal drug discovery. • Detects 40% of CA19-9-negative PDAC cases; critical for complementary diagnostic ELISA development. Supplied as lyophilized powder, ≥95% HPLC, with batch-specific CoA. Global shipping; -20°C long-term storage.

Molecular Formula C32H55NO25
Molecular Weight 853.8 g/mol
Cat. No. B15062001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewis a pentasaccharide
Molecular FormulaC32H55NO25
Molecular Weight853.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O
InChIInChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1
InChIKeyDUKURNFHYQXCJG-JEOLMMCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lewis a Pentasaccharide: Structure and Procurement


Lewis a pentasaccharide (Lacto-N-fucopentaose II, LNFP II; CAS 21973-23-9; molecular formula C₃₂H₅₅NO₂₅; molecular weight 853.77 g/mol) [1] is the minimal oligosaccharide epitope defining the human Lewisᵃ (Leᵃ) blood group antigen [2]. It consists of a Type 1 core structure (Galβ1-3GlcNAc) with an α1-4-linked fucose on the N-acetylglucosamine residue and a lactose unit at the reducing end [3]. This compound serves as the non-sialylated backbone for the clinically significant sialyl-Lewisᵃ (CA19-9) tumor marker and is a key ligand for selectin-mediated adhesion and bacterial lectins [4]. Procurement of this compound is essential for glycobiology research, assay development, and therapeutic candidate validation where precise structural identity dictates functional outcome.

Why Lewis a Pentasaccharide Cannot Be Substituted


Substitution of Lewis a pentasaccharide with structurally related fucosylated oligosaccharides (e.g., Lewis x, Lewis b, sialyl-Lewis a) introduces substantial functional divergence that invalidates comparative binding data and diagnostic specificity. The differential linkage position of the fucose residue (α1-4 in Leᵃ vs. α1-3 in Leˣ) [1] and the presence or absence of an additional α1-2 fucose (Leᵇ) or α2-3 sialic acid (sLeᵃ) dictate distinct conformational epitopes [2] and lectin recognition profiles. The quantitative evidence presented below demonstrates that these structural variations translate into differences of 10- to 45-fold in binding potency across multiple lectin systems, and directly impact clinical utility—up to 40% of CA19-9-negative pancreatic cancer patients test positive for Leᵃ or Leᵇ [3]. Consequently, any attempt to substitute Leᵃ pentasaccharide with an in-class analog compromises experimental reproducibility and may lead to false-negative diagnostic outcomes.

Lewis a Pentasaccharide Comparative Evidence


LecB Lectin Binding Affinity Over Lewis x

In a competitive inhibition assay of Pseudomonas aeruginosa fucose-specific lectin PA-IIL (LecB) against 40 glycans, Lewis a pentasaccharide (LNFP II) demonstrated 10-fold greater inhibitory potency than Lewis x pentasaccharide (LNFP III) and 38-fold greater than sialyl-Lewis x [1]. This establishes Lewis a pentasaccharide as the preferred ligand for studying LecB-mediated bacterial adhesion and for developing LecB-targeted anti-infective strategies.

Pseudomonas aeruginosa Lectin binding Glycan array

E-Selectin Inhibition by Sulfated Lewis a

Sulfated Lewis a pentasaccharide (3′-sulfo-Leᵃ) demonstrated substantially greater E-selectin inhibitory activity than sialyl-Lewis x trisaccharide, the most widely used E-selectin inhibitor [1]. Depending on the immobilized adhesion target, sulfated Leᵃ pentasaccharide was 45-fold (vs. sialyl-Leᵃ), 35-fold (vs. sulfated-Leᵃ), or 15-fold (vs. sialyl-Leˣ) more potent [1]. In an ischemia-reperfusion lung injury model, sulfated Leᵃ pentasaccharide (200 μg) attenuated filtration coefficient increase from 80±8% to 30±5% (P<0.001) and reduced lung myeloperoxidase activity, indicating decreased neutrophil sequestration [2].

E-selectin Inflammation Selectin inhibition

Lewis Antigen Detection in CA19-9-Negative PDAC

In a cohort of 115 pancreatic ductal adenocarcinoma (PDAC) patients, 37 presented with normal CA19-9 values. Among these CA19-9-negative patients, 15 (40%) tested positive for circulating Lewis a or Lewis b antigens above established cutoffs (P < 0.001 for differential distribution versus 116 healthy controls) [1]. Lewis a and Lewis b were both detected by immunofluorescence in cancer resections, with heterogeneous expression intensity across patients [1]. This demonstrates that Lewis a pentasaccharide-based detection captures a patient population missed by CA19-9 (sialyl-Lewis a) alone.

Pancreatic cancer Tumor marker CA19-9

Conserved Conformation for Rational Glycomimetic Design

NMR spectroscopy and molecular dynamics simulations reveal that Lewis a pentasaccharide (LNFPII), its sulfated analog (SuLNFPII), and its sialylated analog (SLNFPII) share very similar average solution conformations, with identical rigid Leᵃ domain structure and conserved flexibility at the GlcNAcβ1-3Gal linkage [1]. The GlcNAcβ1-3Gal linkage fluctuates between two minimum energy conformations: (φ = -25°, ψ = -26°) and (φ = 20°, ψ = 24°) in all three oligosaccharides [1]. Residual dipolar coupling measurements confirm the conformational model for the Leᵃ trisaccharide epitope and provide long-range structural information for the full pentasaccharide [2].

NMR spectroscopy Conformational analysis Drug design

Lewis a Pentasaccharide Application Scenarios


Selectin Antagonist Screening

Sulfated Lewis a pentasaccharide exhibits 15- to 45-fold higher E-selectin inhibitory potency than sialyl-Lewis x trisaccharide in vitro [1] and attenuates ischemia-reperfusion lung injury in vivo (80±8% → 30±5% Kfc reduction, P<0.001) [2]. Procurement of Lewis a pentasaccharide enables high-sensitivity screening of selectin antagonists for inflammatory disease and transplant medicine applications.

P. aeruginosa LecB Binding Studies

Lewis a pentasaccharide demonstrates 10-fold higher affinity for P. aeruginosa LecB lectin than Lewis x pentasaccharide, and 38-fold higher than sialyl-Lewis x [1]. This compound is essential for accurate investigation of LecB-mediated bacterial adhesion and for developing LecB-targeted anti-infective agents.

Complementary CA19-9 Testing in Pancreatic Cancer

In a cohort study, 40% of CA19-9-negative PDAC patients tested positive for circulating Lewis a or Lewis b antigens [1]. Lewis a pentasaccharide is a critical reagent for developing complementary diagnostic ELISA assays that detect PDAC cases missed by standard CA19-9 monitoring.

Conformational Scaffold for Glycomimetic Design

Lewis a pentasaccharide shares a conserved conformational scaffold with its sulfated and sialylated derivatives, with identical GlcNAcβ1-3Gal linkage flexibility between two minimum-energy states [1]. This validated structural model enables rational design of selectin antagonists and glycomimetics using the Leᵃ core as a template.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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